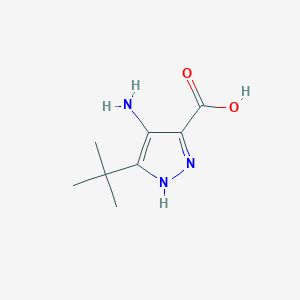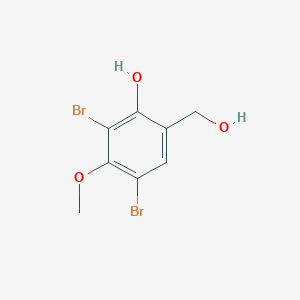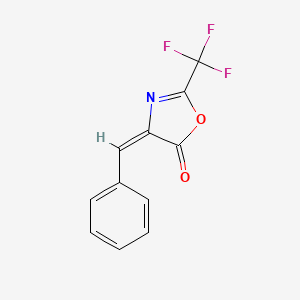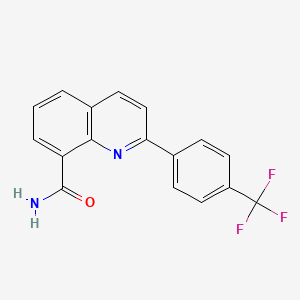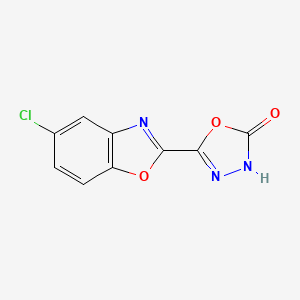
N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” is a synthetic organic compound that features a bromopropanoyl group, a quinolin-8-yloxy moiety, and an acetimidamide functional group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Bromopropanoyl Intermediate: This step involves the bromination of propanoic acid to form 3-bromopropanoic acid, which is then converted to its acyl chloride derivative using thionyl chloride.
Coupling with Quinolin-8-ol: The acyl chloride intermediate is reacted with quinolin-8-ol in the presence of a base such as pyridine to form the quinolin-8-yloxy ester.
Formation of Acetimidamide: The final step involves the reaction of the ester with an amine to form the acetimidamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with nucleophiles replacing the bromine atom.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding acids and amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of “N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting enzyme activity by binding to active sites.
Interaction with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- N-((3-Iodopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- N-((3-Fluoropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
Uniqueness
“N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs.
Properties
Molecular Formula |
C14H14BrN3O3 |
|---|---|
Molecular Weight |
352.18 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 3-bromopropanoate |
InChI |
InChI=1S/C14H14BrN3O3/c15-7-6-13(19)21-18-12(16)9-20-11-5-1-3-10-4-2-8-17-14(10)11/h1-5,8H,6-7,9H2,(H2,16,18) |
InChI Key |
LKPZZWCIVKVHRL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CCBr)/N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)CCBr)N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)


![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)

